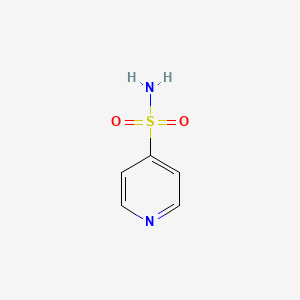

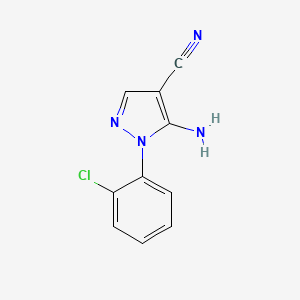

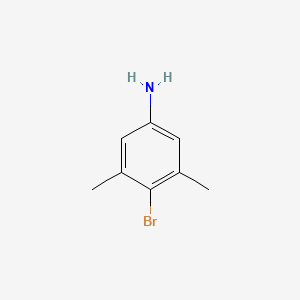

2,5-Dichloro-3-phenylpyrazine

Descripción general

Descripción

2,5-Dichloro-3-phenylpyrazine is a compound that is closely related to various pyrazine derivatives with potential applications in material science and pharmaceuticals. While the specific compound is not directly mentioned in the provided papers, the related research gives insight into the synthesis, structure, and properties of similar dichloropyrazine compounds and their derivatives.

Synthesis Analysis

The synthesis of related pyrazine compounds involves reactions with amines, as seen in the reaction of 2,3-dichloro-5,6-dicyanopyrazine with amines to give mono-substituted or bis-substituted products . Another method includes the oxidative coupling reaction of 2,3-diamino-3-(phenylthio)acrylonitrile to synthesize 2,5-diamino-3,6-dicyanopyrazine, a fluorescent chromophore . Additionally, 2,5-diphenylpyrazine was obtained as a by-product in a synthesis involving 5H-Imidazol[2,3-b]isoquinoline-1-ethanol-5-one . These methods suggest that the synthesis of 2,5-Dichloro-3-phenylpyrazine could potentially be achieved through similar pathways involving chlorination and functional group manipulation.

Molecular Structure Analysis

The molecular structure of pyrazine derivatives has been elucidated using X-ray diffraction techniques. For instance, the crystal structure of 2,5-diphenylpyrazine was determined, revealing a monoclinic crystal system with specific lattice constants . Similarly, the structure of 1-(2,6-Dichloro-4-nitrophenyl)-5-amino-4-cyanopyrazole was determined, providing insights into the molecular arrangement and hydrogen bonding patterns . These studies indicate that 2,5-Dichloro-3-phenylpyrazine would likely exhibit a well-defined crystalline structure that could be characterized using similar methods.

Chemical Reactions Analysis

The reactivity of pyrazine derivatives can be quite diverse. For example, 3,5-diamino-4-phenylpyrazole, a related compound, showed reactivity with various 1,3-dicarbonyl compounds to yield different derivatives . The reaction of phenylmalononitrile with hydrazine also led to the formation of polyfunctional heterocycles . These findings suggest that 2,5-Dichloro-3-phenylpyrazine could also participate in a range of chemical reactions, potentially leading to the formation of novel compounds with interesting properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives are closely related to their molecular structure. For instance, the fluorescent properties of 2,5-diamino-3,6-dicyanopyrazine dyes were studied, showing strong yellowish-green fluorescence and potential as synthetic intermediates for fluorescent dye chromophores . The crystal and molecular structure of 2,5-dichloro-3-methoxypyrazine was also determined, providing detailed information on bond distances and angles . These studies highlight the importance of molecular structure in determining the properties of pyrazine derivatives, which would be applicable to 2,5-Dichloro-3-phenylpyrazine as well.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Reactions

2,5-Dichloro-3-phenylpyrazine has been extensively studied in the field of chemical synthesis and reactions. For instance, it is formed from the chlorination of 1-hydroxy-3-phenyl-2(1H)-pyrazinone with phosphoryl chloride at elevated temperatures (Sato, 1986). Additionally, it has been explored in the synthesis of 2,5-disubstituted pyrazine monoxides, which are further converted to diketopiperazines, showcasing its utility in complex organic synthesis (Ohta, Akita, & Hara, 1979).

Analytical Chemistry Applications

In analytical chemistry, 2,5-Dichloro-3-phenylpyrazine plays a role in the identification of degradation products. For example, it has been identified as a degradation product of cephalexin, which can be determined in plasma using polarographic techniques (Núñez-Vergara, Squella, & Silva, 1982).

Material Science and Photophysics

In material science, this compound contributes to the understanding of molecular structures, as demonstrated by the three-dimensional X-ray structure determination of 2,5-dichloro-3-methoxypyrazine (Carter & Boer, 1972). It's also relevant in the study of photophysical effects of metal-carbon σ bonds in ortho-metalated complexes, providing insights into the absorption and emission spectroscopies of such compounds (Sprouse, King, Spellane, & Watts, 1984).

Safety and Hazards

The safety information for 2,5-Dichloro-3-phenylpyrazine indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

2,5-dichloro-3-phenylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2/c11-8-6-13-10(12)9(14-8)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVHFTHLANSFULO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CN=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70496734 | |

| Record name | 2,5-Dichloro-3-phenylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70496734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64163-09-3 | |

| Record name | 2,5-Dichloro-3-phenylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70496734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What further studies could be conducted to understand the formation of 2,5-dichloro-3-phenylpyrazine?

A2: The researchers investigated the mechanism of this novel formation by reacting methyl-substituted 1-hydroxy-2(1H)-pyrazinones with phosphoryl chloride. [, ] Further studies could expand on this by systematically altering the substituents on the phenyl ring and the pyrazinone core. This would provide insights into the electronic and steric factors governing the regioselectivity of the chlorination and the formation of the dichlorinated product. Additionally, computational chemistry studies could be employed to model the reaction mechanism and rationalize the observed product formation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B1281252.png)

![N-[4-(2-aminoethyl)phenyl]acetamide](/img/structure/B1281282.png)